molecular formula C9H7N3OS2 B2680239 N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 33949-86-9

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2680239
CAS No.: 33949-86-9
M. Wt: 237.3
InChI Key: AUMOOOLWZQSMNH-UHFFFAOYSA-N
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Description

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This product belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are extensively investigated in medicinal chemistry for their diverse biological activities. Scientific literature indicates that 1,3,4-thiadiazole derivatives are frequently explored as potential therapeutic agents due to their broad pharmacological profiles. These derivatives have been studied for various biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties . Some 1,3,4-thiadiazole-based molecules, such as acetazolamide, are already established drugs, primarily used as diuretics . A significant area of research for this class of compounds is in oncology. Specific 1,3,4-thiadiazole sulphonamide derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines, such as breast and lung cancer cells . The mechanism of action for such compounds is often linked to the inhibition of carbonic anhydrase (CA) isozymes, particularly the transmembrane isoforms CA IX and CA XII . The activity of these isozymes is associated with tumor progression and acidification of the tumor microenvironment. Inhibiting them can suppress cancer cell growth and invasion, providing a targeted approach that may discriminate between healthy and cancerous cells . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screenings to explore new therapeutic avenues.

Properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS2/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(14)15-8/h1-5H,(H,12,14)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMOOOLWZQSMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation to form disulfide or sulfonic acid derivatives.

Reaction Reagents/Conditions Product References
Oxidation to disulfideAir/O₂, basic conditionsBis(1,3,4-thiadiazol-2-yl) disulfide
Oxidation to sulfonic acidH₂O₂, KMnO₄, acidic mediumN-(5-Sulfonato-1,3,4-thiadiazol-2-yl)benzamide

Key Findings :

  • Disulfide formation is reversible under reducing conditions (e.g., NaBH₄) .

  • Sulfonic acid derivatives exhibit enhanced solubility in polar solvents.

Nucleophilic Substitution

The sulfanyl group acts as a nucleophile, enabling substitution reactions.

Reaction Reagents/Conditions Product References
AlkylationR-X (alkyl halides), K₂CO₃, DMFN-(5-Alkylthio-1,3,4-thiadiazol-2-yl)benzamide
ArylationAr-B(OH)₂, Cu catalyst, Pd couplingN-(5-Arylthio-1,3,4-thiadiazol-2-yl)benzamide

Key Findings :

  • Alkylation yields depend on the steric bulk of the alkyl group (primary > secondary > tertiary) .

  • Cross-coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst for optimal efficiency .

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions.

Reaction Reagents/Conditions Product References
Acidic hydrolysisHCl (6M), reflux5-Sulfanyl-1,3,4-thiadiazol-2-amine + Benzoic acid
Basic hydrolysisNaOH (10%), 80°C5-Sulfanyl-1,3,4-thiadiazol-2-amine + Sodium benzoate

Key Findings :

  • Hydrolysis rates are pH-dependent, with faster degradation in strongly acidic media.

  • The thiadiazole ring remains intact under mild hydrolysis conditions .

Ring Functionalization

The thiadiazole ring participates in electrophilic substitution and cycloaddition reactions.

Reaction Reagents/Conditions Product References
NitrationHNO₃, H₂SO₄, 0°CN-(5-Sulfanyl-4-nitro-1,3,4-thiadiazol-2-yl)benzamide
[3+2] CycloadditionAzides, Cu(I) catalystTriazole-fused thiadiazole derivatives

Key Findings :

  • Nitration occurs preferentially at the 4-position of the thiadiazole ring .

  • Cycloaddition with azides generates triazole hybrids with potential bioactivity .

Complexation with Metals

The sulfanyl and amide groups coordinate with transition metals.

Reaction Reagents/Conditions Product References
Cu(II) complexationCuCl₂, EtOH, RT[Cu(C₉H₆N₃OS₂)₂]·2H₂O
Fe(III) complexationFe(NO₃)₃, H₂O, 60°C[Fe(C₉H₆N₃OS₂)₃]

Key Findings :

  • Cu(II) complexes exhibit square planar geometry, confirmed by XRD .

  • Metal complexes show enhanced stability compared to the free ligand.

Reductive Desulfurization

The sulfanyl group can be removed under reductive conditions.

Reaction Reagents/Conditions Product References
DesulfurizationRaney Ni, H₂, EtOHN-(1,3,4-Thiadiazol-2-yl)benzamide

Key Findings :

  • Reaction efficiency depends on the hydrogenation catalyst (Raney Ni > Pd/C) .

Schiff Base Formation

The amine generated from hydrolysis reacts with aldehydes/ketones.

Reaction Reagents/Conditions Product References
Condensation with aldehydesRCHO, H₂SO₄ (cat.), EtOH5-Sulfanyl-1,3,4-thiadiazol-2-imine derivatives

Key Findings :

  • Aromatic aldehydes (e.g., benzaldehyde) yield stable imines .

Critical Analysis of Reaction Pathways

  • Oxidation vs. Substitution : The sulfanyl group’s reactivity is pH-dependent, favoring oxidation in basic media and substitution in neutral/organic solvents .

  • Steric Effects : Bulky substituents on the benzamide moiety slow hydrolysis and substitution rates.

  • Thermal Stability : The thiadiazole ring decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is primarily utilized as a building block for synthesizing more complex molecules. The presence of the thiadiazole moiety allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Coordination Chemistry
In coordination chemistry, this compound can act as a ligand, forming complexes with various metal ions. These complexes may exhibit unique properties beneficial for catalysis and material science.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Table 1: Antimicrobial Efficacy of this compound

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)Target Organisms
This compound32.6E. coli, S. aureus
2-Amino-5-(phenyl)-1,3,4-thiadiazole47.5P. aeruginosa, Aspergillus fumigatus

Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has demonstrated promising results against various cancer cell lines, indicating its potential for therapeutic development.

Case Study: Anticancer Efficacy

A study conducted on mice with induced tumors revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Additionally, in vitro assessments against multiple cancer cell lines (including PC3 and HT29) showed cytotoxic effects consistent with its structural properties.

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a study using the carrageenan-induced paw edema model in rats, several derivatives exhibited significant anti-inflammatory activity .

Industrial Applications

Agrochemical Development
this compound is being investigated for its potential use in agrochemicals such as pesticides and herbicides due to its ability to disrupt biological processes in target organisms.

Material Science
In material science, the compound's unique properties can be leveraged to develop new materials with specific functionalities such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. Additionally, it can interact with DNA and proteins, leading to cytotoxic effects in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromo-substituted analogs (e.g., compound in ) exhibit enhanced antitumor potency due to increased electrophilicity and DNA interaction.
  • Sulfonamide vs. Sulfanyl : Sulfonamide derivatives (e.g., 9b ) show stronger antioxidant activity, while sulfanyl groups may enhance metal-binding capacity for enzyme inhibition.
  • Aromatic Substituents : Pyridinyl and methoxy groups (e.g., 4j , 8a ) improve lipophilicity and target affinity, critical for crossing biological membranes.

Physicochemical Properties

Substituents significantly influence melting points, solubility, and synthetic yields:

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Yield (%) Solubility Profile Reference Evidence
N-(5-(2-Cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (3) Not reported 85–90 Soluble in DMSO, ethanol
N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g) 252–254 64.2 Moderate in chloroform
N-(5-(3-Nitrobenzylidene)amino-1,3,4-thiadiazol-2-yl)sulfonylbenzamide (9i) 258–260 61.3 Low in water
N-(5-Propyl-1,3,4-thiadiazol-2-yl)benzamide Not reported Not reported Low polarity

Key Observations :

  • Electron-Withdrawing Groups : Nitro substituents (e.g., 9i ) reduce solubility in polar solvents but enhance stability.
  • Bulkier Substituents : Aromatic aldehydes (e.g., 9g ) increase melting points due to improved crystal packing.

Key Observations :

  • Microwave Synthesis : Reduces reaction time by 80–90% and improves yields by ~20% due to enhanced thermal efficiency .
  • Catalytic Additives : Triethylamine in accelerates cyclization, critical for forming the thiadiazole core.

Biological Activity

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and analgesic properties based on various studies.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds with a similar thiadiazole scaffold demonstrate efficacy against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

CompoundMIC (μg/mL)Target Organisms
This compound32.6E. coli, S. aureus
2-Amino-5-(phenyl)-1,3,4-thiadiazole47.5P. aeruginosa, Aspergillus fumigatus

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against different cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-7 (Breast)0.794
HepG2 (Liver)0.850
A549 (Lung)0.900

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells . Notably, it has been shown to enhance cytotoxicity when modified with additional functional groups .

3. Analgesic Properties

Recent studies have also indicated that this compound possesses analgesic properties. In experimental models, it has demonstrated the ability to alleviate pain through central mechanisms.

Table 3: Analgesic Activity in Animal Models

Test MethodObserved Effect
Hot Plate TestIncreased reaction time
Tail Clip TestProlonged pain threshold
Acetic Acid-Induced Writhing TestReduced writhing frequency

These findings suggest that the compound may act on central nervous system pathways to mediate pain relief.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

Anticancer Mechanism : It may induce apoptosis via mitochondrial pathways and inhibit specific kinases involved in cancer cell proliferation.

Analgesic Mechanism : The compound likely modulates neurotransmitter levels and receptors involved in pain perception .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, showing significant inhibition compared to traditional antibiotics.
  • Cytotoxicity in Cancer Models :
    • Research involving MCF-7 and HepG2 cell lines demonstrated that modifications to the benzamide moiety enhanced cytotoxic effects significantly.
  • Pain Relief Studies :
    • In vivo experiments indicated that the compound significantly increased latency times in hot plate tests compared to control groups.

Q & A

Q. What are the common synthetic routes for N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide?

The compound is typically synthesized via cyclization reactions. For example, benzoylisothiocyanate reacts with thiosemicarbazide in dry acetonitrile to yield intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, which undergoes further functionalization. Microwave-assisted methods significantly reduce reaction times (15–20 minutes vs. 15–18 hours conventionally) by using catalytic acetic acid under solvent-free conditions . Structural confirmation relies on IR (amide C=O at ~1810 cm⁻¹), NMR (δ 7.5–8.5 ppm for aromatic protons), and mass spectrometry .

Q. How is the structural integrity of thiadiazole derivatives validated experimentally?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., NH at ~3350 cm⁻¹, C=O at ~1810 cm⁻¹).
  • NMR : Assigns protons (e.g., aromatic H at δ 7.5–8.5 ppm) and carbons (amide C=O at ~165 ppm).
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S within ±0.4% of theoretical values) .

Q. What in vitro assays are used to screen for anticancer activity?

The MTT assay is standard. Compounds are tested against cancer cell lines (e.g., SK-MEL-2, HL-60, HeLa, MCF-7) and normal cells (e.g., MCF-10A). GI₅₀ values (concentration for 50% growth inhibition) are compared to controls like Adriamycin. For example, derivatives with methoxy or thiophene substituents show GI₅₀ values as low as 4.96 μM in PC3 prostate cancer cells .

Advanced Research Questions

Q. How do substituents influence cytotoxicity and selectivity in thiadiazole derivatives?

Substituents dictate bioactivity:

  • Electron-donating groups (e.g., methoxy) enhance DNA intercalation and apoptosis induction.
  • Bulkier groups (e.g., trimethoxybenzylidene) improve binding to hydrophobic enzyme pockets.
  • Chalcone hybrids induce G2/M cell cycle arrest and caspase-dependent apoptosis in HeLa cells . Data contradiction : Some derivatives show higher toxicity to normal lung cells (MRC-5) than cancer lines (A549), suggesting substituent-dependent selectivity .

Q. What computational strategies predict pharmacokinetic and mechanistic properties?

  • Molecular docking : Screens binding affinity to targets like 15-lipoxygenase (15-LOX) or DNA. For example, o-methoxy derivatives (e.g., compound 4j) inhibit 15-LOX by 28% via hydrophobic interactions .
  • ADMET prediction : Tools like QikProp assess oral bioavailability (% human absorption >80%), blood-brain barrier penetration (log BB < -1), and toxicity (e.g., HERG inhibition risk) .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Microwave irradiation : Enhances yield (up to 88%) and reduces side reactions by enabling rapid, uniform heating.
  • Solvent-free protocols : Minimize purification steps and improve green chemistry metrics (e.g., E-factor < 2) .

Data Analysis and Contradictions

Q. Why do conflicting results arise in cytotoxicity studies across cell lines?

Discrepancies stem from:

  • Cell line heterogeneity : HL-60 leukemia cells are more sensitive (IC₅₀ ~6.92 μM) than A549 lung carcinoma (IC₅₀ ~21.80 μM) due to differential expression of apoptosis regulators.
  • Assay conditions : Varying serum concentrations or incubation times affect compound stability .

Q. How to resolve spectral ambiguities in structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives (e.g., distinguishing N=CH from aromatic protons).
  • X-ray crystallography : Provides unambiguous confirmation, as seen in SHELX-refined structures with hydrogen-bonded dimers .

Methodological Tables

Table 1. Key Spectral Data for Selected Derivatives

CompoundIR (C=O, cm⁻¹)¹H NMR (δ, ppm)GI₅₀ (μM, HeLa)
7h (dimethoxy)1810.178.02 (s, N=CH)9.12
7i (trimethoxy)1810.177.89 (d, J=8.5 Hz)12.72
7j (trimethoxy)1810.177.95 (m, aromatic H)10.45

Table 2. Computational ADMET Profiles

ParameterIdeal RangeCompound 7k
% Human absorption>80%92%
log P (octanol/water)<53.2
HERG inhibition>-5 (log IC₅₀)-4.8 (low risk)

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